

safety and handling of (2-(Methylthio)pyrimidin-5-yl)methanol

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Compound of Interest

Compound Name: (2-(Methylthio)pyrimidin-5-yl)methanol

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An In-Depth Technical Guide to the Safe Handling and Application of **(2-(Methylthio)pyrimidin-5-yl)methanol**

Introduction

The pyrimidine ring is a foundational scaffold in heterocyclic chemistry and a cornerstone in the development of therapeutic agents. Its structure is central to the nucleobases uracil, thymine, and cytosine, making it fundamental to life itself.^[1] This biological significance has established the pyrimidine nucleus as a "privileged scaffold" in medicinal chemistry, leading to a multitude of drugs with applications ranging from anticancer to antiviral and antibacterial therapies.^[1]

(2-(Methylthio)pyrimidin-5-yl)methanol emerges from this rich chemical landscape as a key synthetic intermediate. Its unique structure, featuring a reactive methylthio group and a versatile hydroxymethyl group, positions it as a valuable building block for constructing more complex, biologically active molecules. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth protocols for its safe handling, insights into its chemical reactivity, and a discussion of its applications in the pursuit of novel therapeutics.

Compound Profile and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its safe and effective use in a research setting. The key identifiers and physicochemical characteristics of

(2-(Methylthio)pyrimidin-5-yl)methanol are summarized below.

Property	Value	Source
IUPAC Name	(2-(Methylthio)pyrimidin-5-yl)methanol	N/A
CAS Number	19858-50-5	[2] [3] [4]
Molecular Formula	C ₆ H ₈ N ₂ OS	[3] [4]
Molecular Weight	156.21 g/mol	[2] [3]
SMILES	CSC1=NC=C(CO)C=N1	[3] [4]
Appearance	White crystalline powder (typical for related compounds)	[5]

Comprehensive Safety and Hazard Management

Given its classification as a research chemical, a comprehensive toxicological profile for **(2-(Methylthio)pyrimidin-5-yl)methanol** is not fully established. Therefore, a precautionary approach grounded in the known hazards of analogous pyrimidine derivatives is mandatory.[\[6\]](#)

Hazard Identification and Risk Assessment

Based on data from structurally similar compounds, **(2-(Methylthio)pyrimidin-5-yl)methanol** should be handled as a hazardous substance with the following potential risks:

- Skin Irritation (H315): Expected to cause skin irritation upon direct contact.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Serious Eye Damage/Irritation (H319/H318): Poses a significant risk of serious eye irritation or damage.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Respiratory Irritation (H335): Inhalation of dust or aerosols may cause respiratory tract irritation.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Acute Oral Toxicity (H302): May be harmful if swallowed.[\[8\]](#)[\[10\]](#)

A thorough, procedure-specific risk assessment must be conducted before any experimental work begins. This involves evaluating the quantities being used, the potential for aerosolization, and the specific manipulations involved to determine the necessary level of containment and personal protective equipment.[6]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to minimize the risk of exposure.[6] The following tiered protocol should be adopted based on the specific laboratory activity.

Hazard Level	Activity Example	Required Personal Protective Equipment
Standard	Handling sealed containers, visual inspection.	Standard laboratory coat, safety glasses with side shields, single pair of nitrile gloves.[6]
Moderate-Hazard	Weighing solid material, preparing stock solutions.	Permeation-resistant laboratory coat, chemical splash goggles, double-gloving with nitrile gloves.[6]
High-Hazard	Large-scale synthesis, procedures with high aerosolization potential.	Disposable solid-front lab gown, chemical splash goggles and face shield, double-gloving with nitrile gloves, respiratory protection (N95 or higher as determined by risk assessment).[6]

Causality Behind PPE Choices:

- Nitrile Gloves: Preferred over latex due to superior chemical resistance.[11] Double-gloving is a critical practice, as the outer glove can be removed within the containment area (e.g., fume hood) to prevent the spread of contamination.[12]

- Chemical Splash Goggles: Essential for protecting against splashes and aerosols that standard safety glasses may not block.[11][13]
- Fume Hood: Not PPE, but a critical engineering control. All manipulations of the solid compound and its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[11][14]

Emergency Procedures and First Aid

Rapid and correct response to an exposure is critical. All personnel must be familiar with the location of safety showers and eyewash stations.

- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
- Skin Contact: Immediately remove all contaminated clothing. Flush skin with copious amounts of soap and water for at least 15 minutes. If skin irritation occurs or persists, get medical advice.[7]
- Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, call a poison center or doctor.[7][14]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[13]

Emergency Response Workflow

Handling, Storage, and Disposal Protocols

A systematic workflow is essential for ensuring safety and maintaining the integrity of the compound.[6]

Step-by-Step Handling Workflow

Protocol for Weighing the Solid Compound:

- Preparation: Don the appropriate PPE for a moderate-hazard activity (lab coat, goggles, double gloves).[6]

- Containment: Perform all weighing activities within a chemical fume hood or a certified balance enclosure to contain airborne particles.[6]
- Procedure: Use anti-static weighing paper or a tared container. Use a dedicated spatula for this compound. Avoid creating dust clouds.
- Cleanup: After weighing, carefully clean the spatula and the weighing area with a solvent-moistened wipe (e.g., 70% ethanol). Dispose of the wipe and weighing paper as contaminated waste.[6]

Protocol for Preparing Stock Solutions:

- Containment: Conduct all solution preparation within a certified chemical fume hood.[6]
- Procedure: Add the solvent to the pre-weighed solid slowly to avoid splashing. If sonication is required to aid dissolution, ensure the vial is securely capped and placed within a secondary container.
- Labeling: Clearly label the final solution with the compound name, concentration, solvent, preparation date, and user initials.

Safe Chemical Handling Workflow

Storage and Stability

Proper storage is crucial for both safety and preserving the chemical's integrity.

- Conditions: Store in a tightly-closed container in a cool, dry, and well-ventilated area.[7][11] The storage area should be segregated from incompatible substances such as strong oxidizing agents.
- Ignition Sources: Keep away from heat, sparks, and open flames.[7][15]
- Stability: Organosulfur compounds can be susceptible to oxidation or degradation over time, especially with exposure to air, light, or elevated temperatures.[16][17] Storing under an inert atmosphere (e.g., argon or nitrogen) may be considered for long-term storage to maintain purity.

Waste Disposal

All waste generated must be treated as hazardous.

- Solid Waste: Contaminated PPE, weighing papers, and wipes should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
- Liquid Waste: Unused solutions and reaction mixtures should be collected in a labeled, non-halogenated solvent waste container.
- Regulations: All waste must be disposed of according to local, state, and federal regulations. [18] Due to its sulfur content, specific regulations for the incineration of organosulfur compounds may apply and should be verified with your institution's Environmental Health and Safety (EHS) department.[19]

Synthetic and Mechanistic Considerations

Role as a Synthetic Intermediate

(2-(Methylthio)pyrimidin-5-yl)methanol is a bifunctional molecule, making it a highly valuable synthetic intermediate.

- Hydroxymethyl Group (-CH₂OH): This primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, converted into a leaving group (e.g., tosylate or halide) for nucleophilic substitution, or used in esterification and etherification reactions.
- Methylthio Group (-SCH₃): The sulfur atom can be oxidized to a sulfoxide or a sulfone. This transformation is particularly significant as it converts the methylthio moiety from a poor leaving group into an excellent methylsulfonyl leaving group, dramatically increasing its reactivity towards nucleophiles in S_nAr reactions.[20]

Representative Synthesis Protocol

The synthesis of **(2-(Methylthio)pyrimidin-5-yl)methanol** can be achieved via the reduction of the corresponding ester, ethyl 2-(methylthio)pyrimidine-5-carboxylate. The following protocol is adapted from a procedure for a structurally similar compound.[5]

Reaction: Reduction of an Ester to a Primary Alcohol Reagents: Ethyl 2-(methylthio)pyrimidine-5-carboxylate, Lithium aluminum hydride (LiAlH_4), Tetrahydrofuran (THF, anhydrous), Water, 20% aq. Potassium hydroxide, Anhydrous magnesium sulfate.

Step-by-Step Methodology:

- Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve ethyl 2-(methylthio)pyrimidine-5-carboxylate (1.0 eq) in anhydrous THF.
- Cooling: Cool the solution to 0 °C using an ice-water bath.
- Addition of Reducing Agent: Slowly add a solution of LiAlH_4 in THF (e.g., 2 M solution, 1.1-1.2 eq) dropwise via the dropping funnel over 1 hour, maintaining the internal temperature at 0 °C. Causality: LiAlH_4 is a highly reactive and pyrophoric reducing agent. Slow, controlled addition at low temperature is critical to manage the exothermic reaction and prevent dangerous side reactions.
- Reaction Monitoring: Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm slowly to room temperature and continue stirring overnight. Progress can be monitored by Thin Layer Chromatography (TLC).
- Quenching: Upon completion, cool the mixture back to 0 °C. Carefully and sequentially quench the reaction by the dropwise addition of water (X mL), followed by 20% aqueous potassium hydroxide (X mL), and finally water again (2X mL), where X is the mass of LiAlH_4 used in grams. Causality: This specific quenching procedure (Fieser workup) is designed to carefully neutralize the excess LiAlH_4 and precipitate the aluminum salts into a granular, easily filterable solid.
- Workup: Stir the resulting mixture for 1 hour. Dry the slurry with anhydrous magnesium sulfate, filter through a pad of Celite, and wash the filter cake thoroughly with THF.
- Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, **(2-(Methylthio)pyrimidin-5-yl)methanol**. The product can be further purified by column chromatography or recrystallization if necessary.

General Synthesis Workflow via Ester Reduction

Applications in Drug Discovery

The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine core is a privileged structure due to its ability to engage in various biological interactions, such as hydrogen bonding and π -stacking, making it an effective pharmacophore for designing molecules that bind to specific biological targets like enzymes and receptors.^[1] Its prevalence is seen in drugs like 5-fluorouracil (anticancer), zidovudine (antiviral), and trimethoprim (antibacterial).^[1]

Precursor to Kinase Inhibitors

A close analog, (4-Amino-2-(methylthio)pyrimidin-5-yl)methanol, is used to prepare inhibitors of Akt kinase, a critical node in cell signaling pathways that regulate cell growth, proliferation, and survival.^[5] The PI3K/Akt/mTOR pathway is frequently hyperactivated in many human cancers, making it a prime target for therapeutic intervention. The **(2-(methylthio)pyrimidin-5-yl)methanol** scaffold provides a key starting point for the synthesis of compounds designed to target the ATP-binding pocket of kinases like Akt. The methylthio group can be displaced by various amine nucleophiles after oxidation to the corresponding sulfone, allowing for the introduction of diverse side chains to optimize binding affinity and selectivity.

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